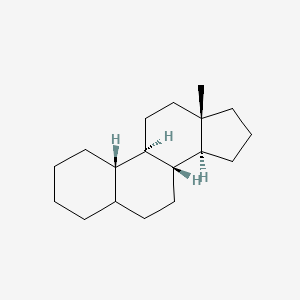

Estrane

Description

Propriétés

Numéro CAS |

24749-37-9 |

|---|---|

Formule moléculaire |

C18H30 |

Poids moléculaire |

246.4 g/mol |

Nom IUPAC |

(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene |

InChI |

InChI=1S/C18H30/c1-18-11-4-7-17(18)16-9-8-13-5-2-3-6-14(13)15(16)10-12-18/h13-17H,2-12H2,1H3/t13?,14-,15+,16+,17-,18-/m0/s1 |

Clé InChI |

GRXPVLPQNMUNNX-MHJRRCNVSA-N |

SMILES |

CC12CCCC1C3CCC4CCCCC4C3CC2 |

SMILES isomérique |

C[C@@]12CCC[C@H]1[C@@H]3CCC4CCCC[C@@H]4[C@H]3CC2 |

SMILES canonique |

CC12CCCC1C3CCC4CCCCC4C3CC2 |

Origine du produit |

United States |

Foundational & Exploratory

What are the fundamental properties of the estrane steroid nucleus?

An In-Depth Technical Guide to the Fundamental Properties of the Estrane Steroid Nucleus

Introduction

The this compound nucleus is the fundamental parent structure for the C18 class of steroids, which includes the essential female sex hormones known as estrogens.[1][2] With the chemical formula C₁₈H₃₀, this saturated tetracyclic hydrocarbon provides the foundational scaffold for a wide array of biologically active compounds, including natural estrogens like estradiol (B170435) and estrone (B1671321), as well as synthetic progestins such as norethindrone.[1][3][4] Also known as 19-norandrostane, the this compound structure is distinguished from other steroid classes by the absence of a methyl group at the C-10 position.[1][4] Its lipophilic nature and versatile four-ring framework make it a critical component in the development of pharmaceuticals for hormone replacement therapy, contraception, and the treatment of conditions like endometriosis.[1]

Chemical Structure and Stereochemistry

The core of the this compound nucleus is a gonane (B1236691) framework, composed of four fused cycloalkane rings: three six-membered cyclohexane (B81311) rings (designated A, B, and C) and one five-membered cyclopentane (B165970) ring (D).[1] This rigid structure is characterized by a specific stereochemistry that dictates its biological activity.

Key Structural Features:

-

Tetracyclic System: A fused four-ring system (cyclopenta[a]phenanthrene).

-

Carbon Skeleton: Comprises 18 carbon atoms.

-

19-Nor Structure: Lacks the C-19 methyl group typically found at the C-10 position in androstane (B1237026) and pregnane (B1235032) steroids.[1][4]

-

Stereoisomerism: The fusion of the A and B rings can result in two primary isomers, 5α-estrane and 5β-estrane, which differ in the orientation of the hydrogen atom at the C-5 position.[4]

-

5α-estrane: The hydrogen at C-5 is below the plane of the rings (trans configuration), resulting in a relatively flat, planar structure.[4]

-

5β-estrane: The hydrogen at C-5 is above the plane of the rings (cis configuration), leading to a bent or kinked structure.

-

The specific three-dimensional arrangement of the atoms and the resulting molecular shape are crucial for the molecule's ability to bind to specific receptor proteins.

Quantitative Data Summary

The fundamental physicochemical properties of the parent this compound molecule are summarized below. These properties form the basis for the behavior of its numerous derivatives.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₀ | [1][4] |

| Molecular Weight | 246.43 g/mol | [3][4] |

| CAS Number | 24749-37-9 | [4][5] |

| LogP (Lipophilicity) | ~5.5 | [1] |

| Elemental Composition | C: 87.73%, H: 12.27% | [4] |

Biological Significance and Signaling Pathways

The this compound nucleus itself is not biologically active but serves as the structural core for estrogens, which are hormones that regulate a vast number of physiological processes, including reproduction, bone integrity, and cardiovascular health.[6] Estrogens mediate their effects through two primary signaling pathways.[6][7]

Nuclear-Initiated (Genomic) Signaling Pathway

This is considered the classical mechanism of estrogen action.[7][8] In this pathway, estrogen diffuses into the cell and binds to its nuclear receptors, Estrogen Receptor α (ERα) or Estrogen Receptor β (ERβ).[6][8] This binding induces a conformational change, causing the receptor to dimerize and translocate into the nucleus.[7][8] The dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby activating or repressing gene transcription.[7][9][10]

Membrane-Initiated (Non-Genomic) Signaling Pathway

Estrogens can also elicit rapid cellular responses that do not depend on gene transcription.[8] This is achieved through a subpopulation of estrogen receptors located at the plasma membrane (mER) or through a G-protein coupled estrogen receptor (GPER).[6] Binding of estrogen to these receptors rapidly activates intracellular signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which in turn can influence various cellular processes and ultimately affect downstream transcription factors.[6][9][11]

Experimental Protocols for Characterization

The elucidation of the structure and properties of the this compound nucleus and its derivatives relies on a combination of sophisticated analytical techniques.[12][13]

General Workflow for Steroid Characterization

A typical experimental approach involves isolation and purification followed by structural analysis using multiple spectroscopic methods.

X-ray Crystallography

Principle: This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam scattered by the crystal's electron clouds.[14] It is the definitive method for establishing the absolute stereochemistry and detailed molecular geometry, including bond lengths and angles.[12][14][15]

Detailed Methodology:

-

Crystallization: The purified steroid derivative is dissolved in a suitable solvent system, and crystals are grown through slow evaporation, vapor diffusion, or cooling. This is often the most challenging step.

-

Crystal Mounting: A single, high-quality crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is rotated while being irradiated with a monochromatic X-ray beam. A detector (like a CCD or pixel detector) records the positions and intensities of the diffracted X-ray reflections.[14]

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and symmetry. Initial phases are calculated (using direct methods or Patterson functions) to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined computationally to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13] It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), allowing chemists to determine the connectivity of atoms and infer stereochemical relationships.[13][15][16]

Detailed Methodology:

-

Sample Preparation: A small amount (typically 1-10 mg) of the purified steroid is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent signals in the spectrum. A reference standard, tetramethylsilane (B1202638) (TMS), is often added.

-

Data Acquisition (¹H NMR): The sample is placed in a strong magnetic field. A standard single-pulse experiment is used, applying a radiofrequency pulse to excite the ¹H nuclei. The resulting Free Induction Decay (FID) signal is recorded. Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.[17]

-

Data Acquisition (¹³C NMR): A proton-decoupled experiment is performed to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay are required.[17]

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm.[17] Analysis of chemical shifts, integration (for ¹H), and coupling patterns provides the structural information.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions.[13] It provides the exact molecular weight of the compound and can offer structural clues based on its fragmentation patterns.[12][13] It is often coupled with a chromatographic technique (GC-MS or LC-MS) for analyzing complex mixtures.[12][18][19]

Detailed Methodology:

-

Sample Introduction and Separation (LC-MS/GC-MS): The sample is first injected into a liquid or gas chromatograph to separate the components of the mixture.

-

Ionization: As the analyte elutes from the chromatography column, it enters the mass spectrometer's ion source. Common ionization techniques for steroids include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting mass spectrum plots ion intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight.[13]

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the functional groups present in a molecule.[13][16] Different chemical bonds vibrate at specific frequencies when they absorb infrared radiation. By analyzing the absorption spectrum, one can identify groups like hydroxyl (-OH), carbonyl (C=O), and C-H bonds.

Detailed Methodology:

-

Sample Preparation: The sample can be analyzed neat as a liquid or solid. For solids, Attenuated Total Reflectance (ATR) is a common, simple method. The solid is pressed against a crystal (e.g., diamond or zinc selenide).

-

Background Spectrum: A background scan of the empty instrument is recorded to subtract signals from atmospheric CO₂ and water vapor.[17]

-

Data Acquisition: An IR beam is passed through or reflected off the sample. The detector measures the amount of light that is transmitted or reflected as a function of frequency (wavenumber, cm⁻¹). Multiple scans are averaged to improve data quality.[17]

-

Data Processing and Interpretation: The final spectrum is plotted as percent transmittance or absorbance versus wavenumber. Specific absorption bands are then correlated with the presence of particular functional groups.

References

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (24749-37-9) for sale [vulcanchem.com]

- 5. This compound | C18H30 | CID 5460658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]

- 7. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biochemia-medica.com [biochemia-medica.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]

- 13. tutorchase.com [tutorchase.com]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. A total synthesis of estrone based on a novel cascade of radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 17. benchchem.com [benchchem.com]

- 18. Urinary Steroid Profiling | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

Anticancer Activity of Novel Estrane-Based Compounds

An in-depth analysis of recent exploratory studies reveals the significant therapeutic potential of novel estrane-based compounds, particularly in the fields of oncology and neuroprotection. These synthetic derivatives, built upon the foundational four-ring structure of this compound, are being engineered to modulate specific cellular pathways while minimizing off-target effects. Researchers are actively pursuing modifications at various positions of the steroid nucleus to enhance efficacy and selectivity, leading to promising candidates with potent anti-proliferative and neuroprotective activities.

This technical guide synthesizes the latest findings, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to support ongoing research and development in this area.

A primary focus of recent research has been the development of this compound-based compounds with potent cytotoxic effects against various cancer cell lines. By modifying the this compound skeleton, particularly through the fusion of heterocyclic rings, scientists have created derivatives that exhibit significant anti-proliferative activity, in some cases surpassing the efficacy of conventional chemotherapeutic agents like doxorubicin.[1]

These compounds have demonstrated effectiveness against hormone-dependent cancers, such as breast (MCF-7) and prostate (PC3) cancer, as well as other malignancies like liver cancer (HepG2).[1] The mechanism of action for many of these novel agents involves the inhibition of key signaling pathways implicated in tumor growth and proliferation, such as those mediated by EGFR and VEGFR-2.[2]

Data Presentation: In Vitro and In Vivo Efficacy

The anti-proliferative effects of these compounds have been quantified through various in vitro and in vivo assays. The following tables summarize the cytotoxic and tumor-inhibiting activities of representative novel this compound derivatives.

Table 1: In Vitro Cytotoxicity of Novel this compound Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

|---|---|---|---|---|

| 10a | MCF-7 (Breast) | MTT | < Doxorubicin | [1] |

| 10b | PC3 (Prostate) | MTT | < Doxorubicin | [1] |

| 2c | HepG2 (Liver) | MTT | < Doxorubicin | [1] |

| 14 | MCF-7 (Breast) | MTT | < Doxorubicin | [1] |

| 5a | MCF-7 (Breast) | Not Specified | 18.38 ± 0.13 | [2] |

| 7b | MCF-7 (Breast) | Not Specified | 46.17 ± 0.93 | [2] |

| 17 | MCF-7 (Breast) | SRB | 2.5 | [3] |

| Doxorubicin (Ref.) | MCF-7 (Breast) | SRB | 4.5 | [3] |

| 21a | Various | Not Specified | > Abiraterone & 2-methoxyestradiol (B1684026) | [4] |

| 21c | Sk-Ov-3 (Ovarian) | Not Specified | Induces Apoptosis | [4][5] |

| 12 | Gynecological | MTT | < 3.5 |[6] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates greater potency. Doxorubicin, Abiraterone, and 2-methoxyestradiol are reference chemotherapy drugs.

Table 2: In Vivo Antitumor Activity of this compound Derivatives

| Compound | Model | Dosage | Tumor Growth Inhibition | Reference |

|---|---|---|---|---|

| 5a | Breast Cancer Mouse Xenograft | Not Specified | 91.1% (after 10 days) | [2] |

| 17d | Human Cervical Cancer Zebrafish Xenograft | Not Specified | Significant Inhibition |[4][5] |

Neuroprotective Effects of this compound-Based Compounds

Beyond oncology, this compound derivatives are being investigated for their neuroprotective properties. Estrogens are known to play a crucial role in neuronal health, and synthetic analogs are being developed to harness these benefits for treating conditions like traumatic brain injury (TBI), stroke, and neurodegenerative diseases.[7][8][9]

Studies have shown that certain this compound compounds can protect neurons from damage by activating protective signaling pathways, reducing apoptosis, and exhibiting antioxidant effects.[8][9][10] Notably, some non-feminizing this compound analogs have demonstrated potent neuroprotection independent of estrogen receptor (ER) binding, suggesting a mechanism based on direct antioxidant activity, which could be advantageous for chronic therapeutic use.[10]

Data Presentation: Neuroprotective Activity

The neuroprotective efficacy of this compound compounds is evaluated through various in vitro and in vivo models that measure neuronal survival and the activation of protective biochemical pathways.

Table 3: Neuroprotective Activity of this compound Derivatives

| Compound | Model | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Estrone (B1671321) | Rat TBI Model | Decreased cell death, decreased β-amyloid | ↑ p-ERK1/2, ↑ p-CREB, ↑ BDNF | [9] |

| ZYC-26 | In Vitro (HT-22 cells) | Protection from glutamate (B1630785) toxicity | Antioxidant, ER-independent | [10] |

| ZYC-26 | In Vivo (MCAO) | Prevention of brain damage | Antioxidant, ER-independent | [10] |

| Estriol | Phase 2 Clinical Trial (MS) | Decreased MS relapse | Anti-inflammatory, Neuroprotective |[7] |

TBI: Traumatic Brain Injury; MCAO: Middle Cerebral Artery Occlusion; MS: Multiple Sclerosis; p-ERK1/2: Phosphorylated Extracellular signal-Regulated Kinase; p-CREB: Phosphorylated cAMP-Responsive Element-Binding protein; BDNF: Brain-Derived Neurotrophic Factor.

Signaling Pathways

The biological effects of many this compound-based compounds are mediated through the estrogen receptor (ER) signaling pathway. This pathway is complex, involving both genomic and non-genomic actions.[11] In the classical genomic pathway, the estrogen-ER complex binds to estrogen response elements (EREs) on DNA to regulate gene transcription.[12][13] Non-genomic pathways are initiated at the cell membrane and involve the rapid activation of kinase cascades like PI3K/AKT and MAPK/ERK.[14][15] Understanding these pathways is critical for designing compounds with specific biological activities.

Caption: Overview of genomic and non-genomic estrogen receptor signaling pathways.

Experimental Protocols

The evaluation of novel this compound-based compounds relies on a suite of standardized and specialized experimental protocols. The following provides a detailed methodology for key assays cited in the literature.

Protocol 1: In Vitro Cytotoxicity using MTT Assay[1]

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, PC3, HepG2) in 96-well plates at a density of 5x10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the novel this compound-based compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 180 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration and fitting to a dose-response curve.

Protocol 2: In Vivo Anti-Breast Cancer Mouse Xenograft Model[2]

-

Cell Implantation: Subcutaneously inject human breast cancer cells (e.g., MCF-7) into the flank of female immunodeficient mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compounds (e.g., via intraperitoneal injection) according to the predetermined dosing schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitoring: Monitor animal body weight and general health throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.

Protocol 3: Western Blot Analysis for Neuroprotective Pathways[9]

-

Protein Extraction: Homogenize cortical tissue samples from control and treated animals (e.g., from a TBI model) in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Lowry assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 100 µg) onto a sodium dodecyl sulfate-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 3% bovine serum albumin) for 3 hours. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, phospho-CREB, BDNF, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Densitometry Analysis: Quantify the band intensity and normalize the target protein levels to the loading control.

Experimental Workflow

The discovery and development pipeline for novel this compound-based compounds follows a logical progression from initial design and synthesis to preclinical in vivo evaluation. This workflow ensures a systematic assessment of a compound's therapeutic potential.

References

- 1. Synthesis and cytotoxic evaluation of novel hybrid this compound heterocycles as chemotherapeutic anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Anticancer Evaluation and Molecular Modeling of Novel Estrogen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of estrone selenocyanate Compounds, anti-tumor activity evaluation and Structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Estrone Heterodimers and Evaluation of Their In Vitro Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Outlook on the neuroprotective effect of estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of estrogens: potential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estrone Is Neuroprotective in Rats after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of an estratriene analog are estrogen receptor independent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

The Estrane Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The estrane scaffold, a fundamental tetracyclic C18 steroid structure, has emerged as a privileged core in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its unique three-dimensional architecture and amenability to chemical modification have allowed for the development of compounds that modulate a variety of biological targets with high affinity and specificity. This technical guide provides a comprehensive overview of the pivotal role of the this compound scaffold in drug discovery, with a focus on its applications in oncology, neuroprotection, and anti-inflammatory therapies. We delve into the critical structure-activity relationships, detail key experimental protocols for synthesis and evaluation, and present quantitative pharmacological data to inform future drug design and development endeavors.

The this compound Scaffold: A Versatile Pharmacophore

The this compound nucleus, composed of three six-membered rings and one five-membered ring, provides a rigid and well-defined framework that can be strategically functionalized to interact with specific biological targets. The inherent stereochemistry of the scaffold allows for precise spatial orientation of substituents, a critical factor in achieving high-affinity binding to protein pockets.

Applications in Oncology: Targeting Hormone-Dependent Cancers

The this compound scaffold is most prominently recognized for its role in the development of drugs targeting hormone-dependent cancers, particularly breast cancer. By mimicking the endogenous estrogen, 17β-estradiol, synthetic this compound derivatives can modulate the activity of estrogen receptors (ERα and ERβ), which are key drivers of tumor proliferation in a significant portion of breast cancers.

Quantitative Anticancer Activity of this compound Derivatives

The antiproliferative activity of various this compound derivatives has been extensively evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. Below are tables summarizing the IC50 values for representative this compound-based anticancer agents.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| This compound Derivative 3 | KLE (endometrial) | 32.6 | [1] |

| This compound Derivative 4_2Cl | Ishikawa (endometrial) | 17.9 | [1] |

| This compound Derivative 4_2Cl | COV362 (ovarian) | 3.6 | [1] |

| Fulvestrant | MCF-7 (breast) | - | |

| 2-Methoxyestradiol (B1684026) | MDA-MB-231 (breast) | - | |

| Compound 16 (pyridin-2-yl this compound) | MCF-7 (breast) | 4.63 | [2] |

| Compound 8 (pyridin-2-yl this compound) | MCF-7 (breast) | 15.88 | [2] |

| Compound 12 (pyridin-2-yl this compound) | MCF-7 (breast) | 17.68 | [2] |

| Compound 9 (pyridin-2-yl this compound) | MDA-MB-231 (breast) | 0.96 | [2] |

| Compound 13 (pyridin-2-yl this compound) | MDA-MB-231 (breast) | 3.08 | [2] |

| Compound 5 (pyridin-2-yl this compound) | MDA-MB-231 (breast) | 8.23 | [2] |

| Compound 8 (pyridin-2-yl this compound) | MDA-MB-231 (breast) | 11.52 | [2] |

| Compound 6 (pyridin-2-yl this compound) | MDA-MB-231 (breast) | 13.51 | [2] |

| Compound 11 (pyridin-2-yl this compound) | MDA-MB-231 (breast) | 19.15 | [2] |

| Compound 17 (pyridin-2-yl this compound) | MDA-MB-231 (breast) | 26.29 | [2] |

| Compound 8 (pyridin-2-yl this compound) | PC-3 (prostate) | 4.69 | [2] |

| Compound 5 (pyridin-2-yl this compound) | PC-3 (prostate) | 4.73 | [2] |

| Compound 4 (pyridin-2-yl this compound) | PC-3 (prostate) | 4.84 | [2] |

| Compound 6 (pyridin-2-yl this compound) | PC-3 (prostate) | 8.44 | [2] |

| Compound 11 (pyridin-2-yl this compound) | PC-3 (prostate) | 11.09 | [2] |

| Compound 15 (pyridin-2-yl this compound) | HeLa (cervical) | 8.71 | [2] |

| Compound 16 (pyridin-2-yl this compound) | HeLa (cervical) | 10.32 | [2] |

| Compound 5 (pyridin-2-yl this compound) | HeLa (cervical) | 10.71 | [2] |

| Compound 10 (pyridin-2-yl this compound) | HeLa (cervical) | 15.64 | [2] |

| Compound 13 (pyridin-2-yl this compound) | HeLa (cervical) | 15.99 | [2] |

| Compound 6 (pyridin-2-yl this compound) | HeLa (cervical) | 27.41 | [2] |

Estrogen Receptor Binding Affinity

The therapeutic efficacy of many this compound derivatives is directly related to their binding affinity for estrogen receptors. The relative binding affinity (RBA) is determined through competitive binding assays, where the test compound's ability to displace radiolabeled estradiol (B170435) from the receptor is measured.

| Compound | ERα RBA (%) | ERβ RBA (%) | Reference |

| 17β-Estradiol | 100 | 100 | [3] |

| Tamoxifen | 0.144 | 0.073 | [3] |

| Raloxifene | 1382 | 507 | [3] |

| ICI 182,780 (Fulvestrant) | 17.73 | 0.124 | [3] |

| MPP | 0.305 | 0.498 | [3] |

| PHTPP | 0.003 | 0.001 | [3] |

| G-1 | 0.007 | 0.003 | [3] |

| PPT | 42052 | 23016 | [3] |

| Genistein | - | - | [3] |

| Daidzein | - | - | [3] |

| Kaempferol | - | - | [3] |

| DPN | - | - | [3] |

Neuroprotective Properties of this compound Derivatives

Beyond their anticancer effects, this compound-based compounds have demonstrated significant neuroprotective potential. Estrogens are known to exert protective effects in the central nervous system, and synthetic derivatives are being explored for the treatment of neurodegenerative diseases and ischemic brain injury.[4][5][6]

Quantitative Neuroprotective Activity

The neuroprotective efficacy of this compound analogs is often assessed by their ability to protect neuronal cells from various insults, such as glutamate-induced excitotoxicity or oxidative stress. The half-maximal effective concentration (EC50) quantifies the concentration at which a compound elicits half of its maximal protective effect.

| Compound | Assay | EC50 (µM) | Reference |

| ZYC-3 | Glutamate-induced toxicity in HT-22 cells | 10-fold more potent than 17β-Estradiol | [7] |

| ZYC-26 | Glutamate or iodoacetic acid (IAA) toxicity in HT-22 cells | More potent than estrone | [1] |

Anti-Inflammatory Role of the this compound Scaffold

The immunomodulatory properties of estrogens are complex, with evidence supporting both pro- and anti-inflammatory roles depending on the context.[8] This has spurred interest in developing this compound-based selective estrogen receptor modulators (SERMs) that can harness the anti-inflammatory effects while minimizing unwanted side effects.

Quantitative Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives can be evaluated by measuring their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in stimulated immune cells like macrophages.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| ent-Estrane 24 | A549 | TNF-α release | 35 (nM) | [8] |

| ent-Estrane 33 | A549 | TNF-α release | - | [8] |

| ent-Estrane 39 | A549 | TNF-α release | - | [8] |

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in medicinal chemistry research. This section provides detailed protocols for key in vitro assays used to characterize the biological activity of this compound derivatives.

Synthesis of this compound Derivatives

General Procedure for the Synthesis of 2-Methoxyestradiol:

A practical synthesis of 2-methoxyestradiol (2-ME2) can be achieved in seven steps with a key regioselective introduction of an acetyl group at the C-2 position of estradiol.[9] This is accomplished through a zirconium tetrachloride-mediated Fries rearrangement of estradiol diacetate, leading to an overall yield of approximately 49%.[9]

Synthesis of Fulvestrant:

The synthesis of Fulvestrant is a multi-stage process that results in a mixture of two diastereoisomers.[10] A common route involves a four-step synthesis from 6-dehydronandrolone (B1316645) acetate, with a key step being a catalyst-controlled, room-temperature, diastereoselective 1,6-addition of a zirconocene (B1252598) derived from 9-bromonon-1-ene, yielding the final product in approximately 35% overall yield.[1]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 8 x 10³ cells per well and incubate for 24 hours to allow for attachment.[11]

-

Compound Treatment: Treat cells with serial dilutions of the this compound derivative and incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12][13]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[12][13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12][13] The absorbance is directly proportional to the number of viable cells.

Estrogen Receptor Binding: Competitive Binding Assay

This assay determines the binding affinity of a compound to the estrogen receptor.

-

Preparation of Uterine Cytosol: Prepare cytosol containing estrogen receptors from the uteri of ovariectomized rats.[9]

-

Assay Setup: In assay tubes, combine the uterine cytosol, a constant concentration of radiolabeled estradiol (e.g., [³H]-E2), and increasing concentrations of the unlabeled test compound.[9]

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity of the bound fraction.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value, from which the relative binding affinity (RBA) can be calculated.[9]

In Vitro Neuroprotective Activity Assay

This protocol outlines a general method for assessing the neuroprotective effects of this compound derivatives against an induced insult.

-

Cell Culture: Culture neuronal cells (e.g., HT-22 hippocampal neurons) in a suitable format (e.g., 96-well plate).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., glutamate, hydrogen peroxide, or β-amyloid).[14]

-

Compound Treatment: Co-treat the cells with various concentrations of the this compound derivative.

-

Assessment of Cell Viability: After an appropriate incubation period, assess cell viability using a suitable method, such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release.[14]

-

Data Analysis: Determine the concentration-dependent protective effect of the compound and calculate the EC50 value.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.[10]

-

Cell Stimulation: Treat the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS), in the presence or absence of the test compound.[10]

-

Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.[10]

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated and untreated stimulated cells.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting potential therapeutic effects and side effects.

Estrogen Receptor Signaling Pathway

This compound-based compounds that target estrogen receptors can modulate both genomic and non-genomic signaling pathways.

Caption: General Estrogen Receptor Signaling Pathways.

Experimental Workflow for Anticancer Drug Screening

A typical workflow for screening this compound derivatives for anticancer activity involves a series of in vitro assays to assess cytotoxicity, mechanism of action, and receptor binding.

Caption: Workflow for Anticancer Screening of this compound Derivatives.

Conclusion

The this compound scaffold continues to be a remarkably fruitful starting point for the design and discovery of novel therapeutic agents. Its structural rigidity and synthetic tractability have enabled medicinal chemists to develop a wide range of compounds with potent and selective activities against various diseases. The extensive research into this compound-based anticancer agents has yielded life-saving drugs, and the growing understanding of their neuroprotective and anti-inflammatory properties opens up exciting new avenues for therapeutic intervention. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and exploitation of the this compound scaffold in the quest for new and improved medicines.

References

- 1. Neuroprotective effects of an estratriene analog are estrogen receptor independent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. graphviz.org [graphviz.org]

- 4. Highlights on Steroidal Arylidene Derivatives as a Source of Pharmacologically Active Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In-Silico Screening and Molecular Dynamics Simulation of Drug Bank Experimental Compounds against SARS-CoV-2 [mdpi.com]

- 7. Screening of different drug design tools to predict the mode of action of steroidal derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Merging Natural Product Structures with Pharmaceutical Leads: Unnatural Enantiomers of Estranes as Glucocorticoid Receptor Modulators that Suppress TNF-α and IL-6 Release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. benchchem.com [benchchem.com]

- 12. Description of Chemical Synthesis, Nuclear Magnetic Resonance Characterization and Biological Activity of this compound-Based Inhibitors/Activators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of fluorescent heterocyclic aminoadamantanes as multifunctional neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Structure-Activity Relationships of Estrane Derivatives: A Technical Guide

Introduction

The estrane skeleton, the foundational structure of estrogens, has long been a focal point in medicinal chemistry. While endogenous estrogens like estradiol (B170435) are crucial for normal physiological processes, their signaling pathways are often hijacked in hormone-dependent cancers, most notably in a majority of breast cancers.[1][2] This has driven the development of synthetic this compound derivatives designed to modulate estrogen receptor (ER) activity or to possess cytotoxic properties independent of hormonal action. Directed chemical modifications of the this compound core can lead to a reduction or complete loss of estrogenic activity, paving the way for potent anticancer agents without hormonal side effects.[3]

Structure-activity relationship (SAR) studies are paramount in this field, providing a systematic understanding of how specific chemical modifications to the this compound scaffold influence biological activity. By correlating structural features with pharmacological outcomes, researchers can rationally design more potent, selective, and safer therapeutic agents. This guide delves into the core principles of this compound SAR, focusing on key structural modifications that impact anticancer activity, details the experimental protocols used for their evaluation, and presents the quantitative data that underpins our current understanding.

The Estrogen Receptor and Signaling Pathways

The biological effects of most this compound derivatives are mediated through estrogen receptors, primarily ERα and ERβ. These receptors function as ligand-activated transcription factors.[1] In hormone-dependent breast cancers, which account for approximately 70% of cases, estrogen signaling via ERα is a primary driver of tumor cell growth and progression.[4][5] Consequently, ERα is a pivotal therapeutic target.[4]

Estrogen signaling can be broadly categorized into two pathways:

-

Genomic Pathway: The classical pathway involves estrogen binding to nuclear ERs. This complex then dimerizes and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, regulating their transcription. This process influences cell proliferation, differentiation, and survival.[6]

-

Non-Genomic Pathway: This rapid signaling cascade is initiated by estrogen binding to membrane-associated ERs (mbER) or the G protein-coupled estrogen receptor (GPER).[4] This activation triggers downstream kinase pathways, including the MAPK (Ras-Raf-MEK-MAPK) and PI3K/AKT/mTOR pathways, which are also critical for cellular growth and survival and are often hyperactivated in cancer.[6]

// Non-Genomic Pathway Estrogen -> mbER [label="Binds"]; mbER -> Src [label="Activates"]; Src -> PI3K [label="Activates"]; PI3K -> AKT [label="Activates"]; AKT -> mTOR [label="Activates"]; mTOR -> Transcription [label="Promotes\nCell Growth &\nSurvival", style=dashed];

mbER -> Ras [label="Activates"]; Ras -> Raf; Raf -> MEK; MEK -> MAPK; MAPK -> Transcription [label="Promotes\nCell Proliferation", style=dashed];

// Genomic Pathway Estrogen -> nER [lhead=cluster_cytoplasm, label="Diffuses & Binds"]; nER -> nER_dimer [label="Dimerization"]; nER_dimer -> ERE [lhead=cluster_nucleus, label="Translocates &\nBinds"]; ERE -> Transcription [label="Regulates"];

// Pathway Labels label_nongenomic [label="Non-Genomic Pathway", shape=plaintext, fontcolor="#4285F4"]; label_genomic [label="Genomic Pathway", shape=plaintext, fontcolor="#EA4335"]; edge [style=invis, arrowhead=none]; mbER -> label_nongenomic [minlen=2]; nER -> label_genomic [minlen=2]; } end_dot Caption: Overview of Estrogen Receptor Signaling Pathways.

Structure-Activity Relationships of this compound Derivatives

Modifications at various positions of the this compound nucleus profoundly influence the biological activity, transforming the molecule from an estrogen agonist to an antagonist or a potent cytotoxic agent.

A-Ring Modifications (Positions C2, C3, C4)

The phenolic A-ring is a critical site for modification.

-

C2 Position: Introduction of substituents at the C2 position can significantly enhance antiproliferative activity. 2-substituted estradiol-3-O-sulfamates, for instance, display potent activity against a wide range of tumor cells.[7][8] Specifically, 2-methoxy and 2-ethyl substitutions on estradiol bis-sulfamates result in compounds with potent antiproliferative effects, with mean graph midpoint values in the nanomolar range in the NCI 60-cell-line panel.[8] The synthesis of these derivatives can be achieved using directed ortho-lithiation.[7]

-

C3 Position: Modifications at the C3 hydroxyl group are common. Ether linkages, such as adding a m-carbamoylphenyloxy group, have been explored to create inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme involved in estradiol synthesis.[9][10] However, in some cases, these modifications can reduce inhibitory activity compared to the parent compound.[9][10] Attaching N-benzyltriazolylmethoxy moieties to C3 has been shown to produce compounds more potent than their 3-hydroxy counterparts.[11]

-

C4 Position: Halogenation at the C4 position, particularly creating a 4-bromo derivative of 3-N-benzyltriazolylmethyl-13α-estrone, can result in substantial and selective cell growth-inhibitory activity, with IC50 values in the submicromolar range against specific cell lines like A2780.[3]

C-Ring Modifications (Position C13)

The stereochemistry of the angular methyl group at C13 is crucial. Inversion of the natural β-configuration to the α-configuration (13α-estrone) leads to a conformational change that prevents effective binding to nuclear estrogen receptors, thereby eliminating estrogenic activity.[3][12] This makes the 13α-estrane core an excellent scaffold for developing anticancer agents that are devoid of hormonal side effects.[3][11]

D-Ring Modifications (Positions C16, C17)

The D-ring is a hotspot for modifications aimed at enhancing anticancer potency.

-

C16 Position: The introduction of arylidine groups at C16, which can then be used to form pyrazoline rings, has yielded potent cytotoxic agents against breast cancer cells (MCF-7).[13]

-

C17 Position: This is one of the most extensively studied positions.

-

Sulfamoylation: Adding a sulfamate (B1201201) group at C17 (and C3) to create bis-sulfamates (E2bisMATEs) produces potent, multitargeted antitumor agents that inhibit steroid sulfatase (STS) and exhibit strong antiproliferative activity.[8][14]

-

Acyl and Linker Modifications: Studies on C17-substituted estratriene-3-O-sulfamates confirm that a hydrogen-bond acceptor is essential for high activity. 17β-acyl substitution, in particular, has yielded some of the most potent compounds identified in certain non-sulfamoylated series.[15]

-

Alkynyl Groups: The addition of an alkynylamide side chain at the 17α position can induce antiestrogenic activity without inherent estrogenicity.[16]

-

Alkyl/Benzyl (B1604629) Groups: Introducing a hydrophobic substituent like an alkyl or a substituted benzyl group at the 17α position leads to powerful inhibition of steroid sulfatase.[17]

-

Quantitative SAR Data

The antiproliferative activity of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

| Compound Class | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| 13α-Estrone Derivatives | 3-(N-benzyltriazolylmethoxy) | A2780 (Ovarian) | Submicromolar | [11] |

| 3-(N-benzyltriazolylmethoxy)-4-bromo | A2780 (Ovarian) | Submicromolar | [3] | |

| D-Secoestrone Dimers | Heterodimer 12 | A2780 (Ovarian) | 0.83 | [12] |

| Heterodimer 12 | MCF-7 (Breast) | 1.12 | [12] | |

| Heterodimer 12 | T47D (Breast) | 0.65 | [12] | |

| Heterodimer 12 | MDA-MB-231 (Breast) | 1.45 | [12] | |

| Pyrazolinyl-Estrone | Compound 4f (Thienyl Derivative) | MCF-7 (Breast) | 1.12 | [13] |

| 3-Substituted Estrone (B1671321) | Compound 5 (m-carbamoylphenyl ether) | T-47D (Breast) | 0.31 | [9][10] |

| Hybrid this compound | Compound 10a | MCF-7 (Breast) | 0.009 | [18] |

| Compound 10b | MCF-7 (Breast) | 0.012 | [18] |

Note: The table presents a selection of data from the cited literature to illustrate SAR trends. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

The evaluation of this compound derivatives involves a combination of chemical synthesis, in vitro cellular assays, and in vivo animal models.

Chemical Synthesis

The synthesis of novel this compound derivatives is a multistep process often starting from commercially available estrone or estradiol. Key reactions include:

-

Microwave-Assisted Synthesis: Used for reactions like the synthesis of diaryl ethers to create 3-substituted derivatives.[9][10]

-

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition is frequently used to link different steroidal moieties or to attach side chains, such as N-benzyltriazoles.[11]

-

Functional Group Interconversion: Standard organic chemistry techniques are used to introduce substituents like acetyl groups (Friedel-Crafts acetylation), halogens, and phosphonates, or to modify existing functional groups (e.g., reduction of ketones, protection/deprotection of hydroxyls).[3][19]

In Vitro Cytotoxicity Assays

These assays are fundamental for the initial screening of compounds to determine their antiproliferative effects.[20][21]

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[22]

-

Cell Seeding: Cancer cells (e.g., MCF-7, A2780) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[22]

-

Compound Treatment: The this compound derivatives, dissolved in a solvent like DMSO and diluted in culture medium, are added to the wells at various concentrations. Control wells receive only the vehicle (e.g., DMSO).[9] The plates are typically incubated for 48-72 hours.[12][22]

-

MTT Addition: After incubation, the medium is removed, and a solution of MTT is added to each well. The plates are incubated for a few more hours. Live cells with active mitochondrial succinate (B1194679) dehydrogenase enzymes will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[21]

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control wells, and IC50 values are determined from dose-response curves.[21]

In Vivo Animal Models

Promising compounds identified from in vitro screening are often advanced to in vivo testing to evaluate their efficacy and safety in a living organism. Xenograft models in immunocompromised mice are the most common approach.[23]

-

Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically (into the relevant organ, e.g., mammary fat pad for breast cancer) in mice.[24][25]

-

Patient-Derived Xenografts (PDX): Tumor fragments from a human patient are directly implanted into mice. PDX models are considered more clinically relevant as they better maintain the characteristics of the original tumor.[25][26][[“]]

Protocol for a PDX Breast Cancer Model

-

Tumor Acquisition: A fresh tumor sample is obtained from a patient's surgery with informed consent.

-

Implantation: The tumor tissue is fragmented and surgically implanted into the mammary fat pad of highly immunocompromised female mice (e.g., NSG mice).

-

Tumor Growth: The tumors are allowed to grow. Tumor volume is monitored regularly using calipers.

-

Passaging: Once the tumor reaches a certain size, it is excised and passaged into new cohorts of mice for expansion.

-

Drug Efficacy Study: Once tumors are established in a cohort, the mice are randomized into treatment and control groups. The test compound (this compound derivative) is administered (e.g., orally, intraperitoneally), and tumor growth is compared to the vehicle-treated control group.[13]

Conclusion

The this compound scaffold remains a remarkably versatile template for the design of novel anticancer agents. SAR studies have illuminated several key principles for enhancing potency and mitigating unwanted estrogenic effects. Modifications on the A-ring (C2, C4), inversion of stereochemistry at C13, and diverse substitutions at C17 are all viable strategies for generating potent antiproliferative compounds. The development of multitargeted agents, such as the estradiol bis-sulfamates that inhibit STS and cell proliferation, represents a particularly promising direction.[8] Future research will likely focus on further refining these structures to improve their pharmacological profiles, exploring novel mechanisms of action, and leveraging advanced drug delivery systems to enhance their therapeutic index. The continued integration of chemical synthesis, robust in vitro screening, and clinically relevant in vivo models will be essential for translating these promising derivatives into next-generation cancer therapies.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of anticancer activities of 2- or 4-substituted 3-(N-benzyltriazolylmethyl)-13α-oestrone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer [mdpi.com]

- 5. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-substituted estradiol bis-sulfamates, multitargeted antitumor agents: synthesis, in vitro SAR, protein crystallography, and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of 13α-estrone derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Estrone Heterodimers and Evaluation of Their In Vitro Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Synthesized Pyrazolinyl-estran-17-one Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure-activity relationships of C-17-substituted estratriene-3-O-sulfamates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological activity of 17 alpha-alkynylamide derivatives of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships of 17alpha-derivatives of estradiol as inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 21. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijprajournal.com [ijprajournal.com]

- 23. dovepress.com [dovepress.com]

- 24. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. [PDF] Patient-Derived Xenograft Models of Breast Cancer and Their Application | Semantic Scholar [semanticscholar.org]

- 27. consensus.app [consensus.app]

A Technical Guide to the Biological Role and Significance of the Core Estrane Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

The estrane scaffold, a 18-carbon tetracyclic steroid structure, is the foundation for estrogens, a class of hormones critical to a vast array of physiological processes. Primarily synthesized from cholesterol, estrogens, with 17β-estradiol being the most potent, exert their effects through complex signaling networks initiated by binding to estrogen receptors (ERα and ERβ). These receptors function as ligand-activated transcription factors, modulating gene expression through both direct DNA binding at estrogen response elements (genomic pathway) and rapid, non-transcriptional signaling cascades (non-genomic pathway). The physiological reach of this compound-based hormones is extensive, encompassing reproductive health, bone metabolism, cardiovascular function, and neuroprotection.[1][2][3] Consequently, dysregulation of estrogen signaling is a key factor in the pathophysiology of numerous diseases, including hormone-receptor-positive breast cancer, osteoporosis, and endometriosis. This understanding has propelled the development of therapeutics that target the estrogen pathway, such as selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs), which are cornerstones in oncology and women's health.[4][5] This guide provides a detailed examination of the this compound core's biological significance, from biosynthesis and molecular mechanisms of action to its role in health and disease, therapeutic intervention, and the experimental protocols used for its study.

Introduction to the this compound Structure

The core this compound structure is a saturated tetracyclic hydrocarbon with a steroidal skeleton. It consists of 18 carbon atoms arranged in four fused rings: three cyclohexane (B81311) rings (A, B, and C) and one cyclopentane (B165970) ring (D). The defining characteristic of estrogens, the primary class of hormones built upon this scaffold, is an aromatized A ring. This aromatization is the final and critical step in their biosynthesis. The most biologically potent endogenous estrogen is 17β-estradiol (E2), followed by estrone (B1671321) (E1) and estriol (B74026) (E3).[6] The specific stereochemistry and substitutions on this rigid this compound framework dictate the binding affinity and functional activity at the estrogen receptors, forming the basis for their diverse biological effects.

Biosynthesis of Endogenous Estrogens

The synthesis of estrogens is a multi-step enzymatic process that begins with cholesterol.[7][8][9] In premenopausal women, the ovaries are the primary site of production, while in postmenopausal women and men, peripheral tissues like adipose tissue, muscle, and skin become the main sources.[5][6][10]

The pathway proceeds as follows:

-

Cholesterol to Pregnenolone (B344588): Cholesterol is converted to pregnenolone by the P450 side-chain cleavage enzyme (P450scc).[6]

-

Pregnenolone to Androgens: Pregnenolone is then converted through a series of enzymatic reactions to androgens, primarily androstenedione (B190577) and testosterone (B1683101).[6][11]

-

Aromatization to Estrogens: The final, rate-limiting step is the conversion of androgens to estrogens, a reaction catalyzed by the enzyme aromatase (cytochrome P450 19A1).[12][13] Aromatase converts androstenedione to estrone (E1) and testosterone to estradiol (B170435) (E2).[12][13] This irreversible reaction involves three successive hydroxylations of the androgen A-ring, leading to its aromatization.[12]

This final step is a critical control point and a major target for therapeutic intervention in estrogen-dependent diseases.[5]

Mechanism of Action: Estrogen Receptors and Signaling

Estrogens exert their effects by binding to two primary types of estrogen receptors: ERα and ERβ, which are members of the nuclear receptor superfamily.[1] These receptors are encoded by two different genes (ESR1 and ESR2, respectively) and have distinct tissue distributions and transcriptional activities. Estrogen signaling is broadly categorized into genomic and non-genomic pathways.[14][15]

Genomic Signaling Pathway

The classical, or genomic, pathway involves the modulation of gene expression and is responsible for the long-term effects of estrogens.[16]

-

Ligand Binding: Estradiol, being lipophilic, diffuses across the cell membrane and binds to ERα or ERβ located primarily in the nucleus.[14][16]

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing it to dissociate from chaperone proteins. The activated receptors then form homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ).[16]

-

DNA Binding: The receptor dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[16][17][18]

-

Transcriptional Regulation: The DNA-bound ER dimer recruits a complex of co-activator or co-repressor proteins. This complex modulates the transcriptional machinery, leading to the up- or down-regulation of gene expression.[1][19]

ERs can also regulate genes that lack a classic ERE by "tethering" to other DNA-bound transcription factors, such as AP-1, Sp1, and NF-κB, thereby indirectly influencing gene transcription.[18][20][21]

Non-Genomic Signaling Pathway

Non-genomic actions of estrogen are characterized by rapid cellular responses that do not require gene transcription.[14][15] These effects are mediated by a subpopulation of ERs located at the plasma membrane or within the cytoplasm.[15][16]

-

Membrane ERs (mERs): Binding of estrogen to mERs can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K/Akt pathways.[16][20]

-

G-protein Coupled Estrogen Receptor (GPER): GPER, located in the endoplasmic reticulum and plasma membrane, also mediates rapid estrogen signaling, leading to calcium mobilization and activation of various protein kinases.[14][22]

These rapid pathways can influence cell proliferation, migration, and survival, and can also cross-talk with the genomic pathway by phosphorylating and activating transcription factors.[16][20]

Physiological Roles and Significance

The this compound-based estrogens are pleiotropic hormones with profound effects on numerous physiological systems.

| System | Key Physiological Roles of Estrogen |

| Reproductive (Female) | Drives development of secondary sexual characteristics (breasts, hips).[2] Regulates the menstrual cycle, promotes ovulation, and prepares the uterine lining for implantation.[2][23] Maintains the health of the vagina, uterus, and mammary glands.[2] |

| Skeletal | Crucial for bone health. Promotes the activity of osteoblasts (bone-forming cells) and inhibits osteoclasts (bone-resorbing cells).[24] Maintains bone mineral density and protects against osteoporosis.[25][26][27] |

| Cardiovascular | Exerts protective effects by improving cholesterol profiles, promoting vasodilation, and having anti-inflammatory effects on blood vessels.[3][28] |

| Central Nervous System | Plays a significant neuroprotective role.[3] Influences mood, cognitive function, and libido. Modulates neurotransmitter systems like serotonin (B10506) and dopamine.[3] |

| Integumentary | Maintains skin thickness, collagen content, and hydration. |

Role in Disease Pathophysiology

Dysregulation of estrogen levels or receptor signaling is a key driver in several major diseases.

-

Breast Cancer: Approximately two-thirds of breast cancers are ER-positive, meaning their growth is fueled by estrogen.[4] Estrogen binds to ERα in tumor cells, stimulating proliferation and survival genes. This dependency is the rationale for anti-estrogen therapies.[27]

-

Osteoporosis: The sharp decline in estrogen levels after menopause is a primary cause of osteoporosis in women.[26][29] The lack of estrogen leads to increased bone resorption by osteoclasts, resulting in a loss of bone mass and an increased risk of fractures.[24][26]

-

Endometrial Cancer: Unopposed estrogenic stimulation of the endometrium (the lining of the uterus) can lead to hyperplasia and, eventually, cancer.

-

Endometriosis: This condition, where endometrial-like tissue grows outside the uterus, is an estrogen-dependent inflammatory disease.

Therapeutic Applications and Drug Development

The central role of the this compound structure in physiology and disease has made its pathway a fertile ground for drug development.

Aromatase Inhibitors (AIs)

AIs block the final step of estrogen synthesis by inhibiting the aromatase enzyme.[5][12][30] This leads to a profound reduction in circulating estrogen levels, making them highly effective in treating ER-positive breast cancer in postmenopausal women.[12][30]

-

Type I (Steroidal, Irreversible): e.g., Exemestane. These are androgen analogues that bind irreversibly to the enzyme.[5][10]

-

Type II (Non-steroidal, Reversible): e.g., Anastrozole, Letrozole (B1683767). These agents bind reversibly to the heme group of the enzyme's cytochrome P450 subunit.[5][10][31][32]

Selective Estrogen Receptor Modulators (SERMs)

SERMs are compounds that exhibit tissue-selective agonist or antagonist activity at estrogen receptors.[1] This dual activity allows them to block estrogen's effects in some tissues (like the breast) while mimicking its beneficial effects in others (like bone).[1][33]

-

Tamoxifen: Acts as an antagonist in the breast but an agonist in the bone and endometrium.[1][34] It is widely used for ER-positive breast cancer treatment.

-

Raloxifene: Acts as an antagonist in the breast and endometrium but an agonist in bone.[1][34] It is used to prevent and treat osteoporosis and to reduce the risk of invasive breast cancer.[24][33]

The tissue-specific action of SERMs is determined by the conformation they induce in the ER upon binding, which in turn affects the recruitment of tissue-specific co-activators and co-repressors.[1]

Quantitative Data Presentation

The following table summarizes key quantitative data for representative ligands of the estrogen receptor.

| Compound | Type | Receptor | Binding Affinity (IC50 / Ki, nM) | Reference |

| 17β-Estradiol (E2) | Endogenous Agonist | ERα | ~0.05 - 0.1 (Kd) | [35] |

| ERα | 2.82 (IC50), 0.65 (Ki) | [36][37] | ||

| Estrone (E1) | Endogenous Agonist | ERα | ~1-5 | [36] |

| Estriol (E3) | Endogenous Agonist | ERα | ~1-10 | [36] |

| Tamoxifen | SERM | ERα | ~2-10 | [36] |

| Letrozole | Aromatase Inhibitor | - | >98% inhibition of aromatase | [32][38] |

| Anastrozole | Aromatase Inhibitor | - | ~97% inhibition of aromatase | [38] |

Note: Binding affinities can vary significantly depending on the assay conditions and specific receptor isoform.

Key Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically ³H-estradiol.[35]

Methodology:

-

Receptor Preparation: Prepare a cytosol fraction containing estrogen receptors from a suitable source, such as rat uterine tissue.[35] Homogenize the tissue in an ice-cold buffer (e.g., TEDG: Tris, EDTA, DTT, Glycerol) and centrifuge to obtain the supernatant (cytosol). Determine the protein concentration of the cytosol.[35]

-

Assay Setup: In assay tubes, combine a fixed amount of the receptor preparation and a fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]-E2).

-

Competition: Add varying concentrations of the unlabeled test compound (the competitor) to the tubes. Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled estradiol).

-

Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium (e.g., overnight at 4°C).

-

Separation: Separate the receptor-bound radioligand from the free radioligand. A common method is to use a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex, followed by centrifugation and washing.[35]

-

Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specifically bound radioligand against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[35]

Estrogen-Responsive Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit ER-mediated gene transcription.[39][40]

Methodology:

-

Cell Line: Use a cell line that has been engineered to contain a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter containing one or more EREs.[39][40] A common choice is the MCF-7 breast cancer cell line, which endogenously expresses ERα.[39]

-

Cell Culture and Plating: Culture the cells in a phenol (B47542) red-free medium (as phenol red has weak estrogenic activity) supplemented with charcoal-stripped serum to remove endogenous steroids. Plate the cells in multi-well plates (e.g., 96- or 384-well).

-

Treatment:

-

Agonist Mode: Treat the cells with varying concentrations of the test compound to see if it activates the receptor and drives reporter gene expression.

-

Antagonist Mode: Co-treat the cells with a fixed, sub-maximal concentration of 17β-estradiol and varying concentrations of the test compound to see if it can inhibit estradiol-induced reporter gene expression.

-

-

Incubation: Incubate the treated cells for a sufficient period to allow for transcription and translation of the reporter protein (e.g., 18-24 hours).

-

Lysis and Signal Detection: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase). Measure the resulting signal (luminescence or fluorescence) using a plate reader.[39]

-

Data Analysis: Plot the reporter signal against the log concentration of the test compound.

-

In agonist mode, calculate the EC50 (concentration for 50% maximal activation).

-

In antagonist mode, calculate the IC50 (concentration for 50% inhibition of the estradiol response).

-

Conclusion

The 18-carbon this compound steroid core is a fundamental molecular scaffold in human biology. As the basis for estrogens, it is integral to the regulation of a vast spectrum of physiological processes, from reproduction and bone homeostasis to cardiovascular and neurological function. The elucidation of its biosynthesis, receptor-mediated signaling pathways, and role in diseases like breast cancer and osteoporosis has been a triumph of biomedical research. This knowledge has directly translated into the development of highly successful targeted therapies, including aromatase inhibitors and selective estrogen receptor modulators, that have revolutionized patient care. Continued research into the nuanced actions of this compound derivatives and their interactions with the complex machinery of the cell promises to yield new therapeutic strategies with improved efficacy and specificity for a range of human diseases.

References

- 1. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estradiol - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. maadi-clinical.byethost8.com [maadi-clinical.byethost8.com]

- 5. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estrogen synthesis and signaling pathways during ageing: from periphery to brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. researchgate.net [researchgate.net]

- 9. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Aromatase - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Estrogen Response Elements Function as Allosteric Modulators of Estrogen Receptor Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Estrogen receptor interaction with estrogen response elements - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Estrogen response elements function as allosteric modulators of estrogen receptor conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Oestrogen receptor function at classical and alternative response elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Estradiol Levels: Signs of Imbalance & Treatments | Ada [ada.com]

- 24. The recent progress of endocrine therapy-induced osteoporosis in estrogen-positive breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. endocrine.org [endocrine.org]

- 26. ucsfhealth.org [ucsfhealth.org]

- 27. reliantmedicalgroup.org [reliantmedicalgroup.org]

- 28. Estradiol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. tigerlilyfoundation.org [tigerlilyfoundation.org]

- 30. breastcancer.org [breastcancer.org]

- 31. Anastrozole and Letrozole Interaction: Clinical Considerations | empathia.ai [empathia.ai]

- 32. droracle.ai [droracle.ai]

- 33. my.clevelandclinic.org [my.clevelandclinic.org]

- 34. Selective Estrogen Receptor Modulators (SERMs) - Gynecology - Medbullets Step 2/3 [step2.medbullets.com]

- 35. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 36. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profiling of New Synthetic Estrane Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profiling of new synthetic estrane analogues. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the estrogenic and anti-estrogenic potential of these compounds. This guide details key experimental protocols, presents comparative quantitative data, and illustrates the underlying molecular mechanisms through detailed signaling pathway diagrams.

Introduction to this compound Analogues and their Pharmacological Significance

This compound, the parent steroid of estrogens, serves as the foundational chemical scaffold for a wide array of synthetic analogues. These compounds are of significant interest in drug discovery due to their potential to modulate the activity of estrogen receptors (ERs), primarily ERα and ERβ. By interacting with these receptors, synthetic this compound analogues can elicit a range of physiological responses, making them valuable candidates for various therapeutic applications, including hormone replacement therapy, contraception, and the treatment of hormone-responsive cancers.

The pharmacological profile of a new synthetic this compound analogue is determined by its binding affinity for ER subtypes, its ability to activate or inhibit receptor function, and its tissue-specific effects. A thorough characterization of these properties is crucial for understanding the compound's potential therapeutic efficacy and safety profile.

Estrogen Receptor Signaling Pathways

Estrogens and their synthetic analogues exert their effects primarily through two major signaling pathways initiated by the estrogen receptor: the classical genomic pathway and the non-genomic pathway.

2.1. Classical Genomic Signaling Pathway

The genomic pathway involves the binding of the estrogen-receptor complex to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the synthesis of proteins that mediate the physiological effects of estrogens.

2.2. Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, estrogens can also elicit rapid cellular responses through non-genomic signaling. This pathway is initiated by a subpopulation of ERs located at the plasma membrane (mER). Activation of mERs can trigger various downstream signaling cascades, including the activation of protein kinases, which can in turn influence cellular function and cross-talk with the genomic pathway.

In Vitro Pharmacological Profiling

A battery of in vitro assays is employed to characterize the pharmacological profile of new synthetic this compound analogues. These assays provide quantitative data on receptor binding, functional activity, and effects on cell proliferation.

3.1. Estrogen Receptor Binding Affinity

The initial step in profiling a new compound is to determine its binding affinity for ERα and ERβ. This is typically assessed using a competitive radioligand binding assay.

Table 1: Comparative Estrogen Receptor Binding Affinities of Synthetic this compound Analogues

| Compound | ERα Ki (nM) | ERβ Ki (nM) | ERβ/ERα Selectivity Ratio | Reference |

| 17β-Estradiol | ~0.1-0.5 | ~0.2-1.0 | ~1-2 | [1] |

| Ethinylestradiol | ~0.1-0.4 | ~0.3-1.2 | ~1-3 | [2] |

| Mestranol | ~1-5 | ~0.5-2.5 | ~0.2-0.5 | [3] |

| Tamoxifen | ~1-5 | ~2-10 | ~2-5 | [1][4] |

| Raloxifene | ~0.2-1.0 | ~1.0-5.0 | ~5 | [1] |

| Bazedoxifene | ~0.3-1.0 | ~1.5-5.0 | ~5.6 | [1] |

| Lasofoxifene | ~0.2-0.5 | ~0.4-1.0 | ~2.1 | [1] |